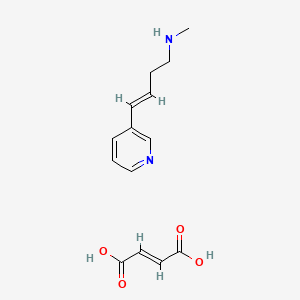
1-(Trifluoromethoxy)-4-(trifluoromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethoxy)-4-(trifluoromethyl)naphthalene is a fluorinated aromatic compound with the molecular formula C12H6F6O. This compound features both trifluoromethoxy and trifluoromethyl groups attached to a naphthalene ring, making it a unique and valuable molecule in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of naphthalene derivatives using trifluoromethylating agents such as CF3I or CF3SO2Cl under specific conditions . The reaction conditions often include the use of radical initiators like AIBN (azobisisobutyronitrile) and solvents such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or catalytic trifluoromethylation reactions. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Trifluoromethoxy)-4-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethoxy)-4-(trifluoromethyl)naphthalene involves its interaction with specific molecular targets and pathways. The trifluoromethyl and trifluoromethoxy groups can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Trifluoromethoxy)-2-(trifluoromethyl)naphthalene: Similar structure but with different positional isomers.
Trifluoromethyl benzene: Lacks the naphthalene ring but contains the trifluoromethyl group.
Trifluoromethoxy benzene: Contains the trifluoromethoxy group but lacks the naphthalene ring.
Uniqueness
1-(Trifluoromethoxy)-4-(trifluoromethyl)naphthalene is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on a naphthalene ring. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and potential biological activity .
Propriétés
Formule moléculaire |
C12H6F6O |
|---|---|
Poids moléculaire |
280.16 g/mol |
Nom IUPAC |
1-(trifluoromethoxy)-4-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H6F6O/c13-11(14,15)9-5-6-10(19-12(16,17)18)8-4-2-1-3-7(8)9/h1-6H |
Clé InChI |
MMZUQYWFINSDKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=C2OC(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


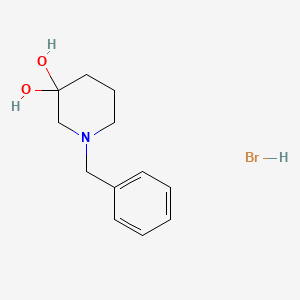
![2-((5-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid](/img/structure/B11841571.png)

![N'-[(Cyclopropanecarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11841574.png)

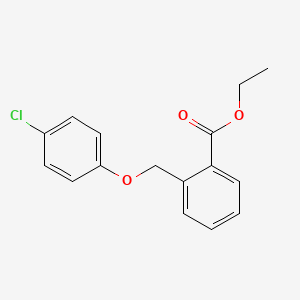
![4-Phenyl-4,5-dihydro-1H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B11841607.png)
![3-(4-Bromobenzyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11841608.png)
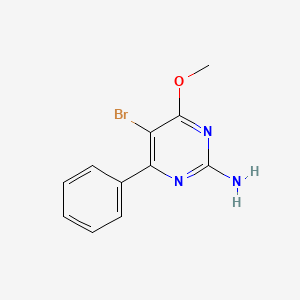
![Diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B11841622.png)
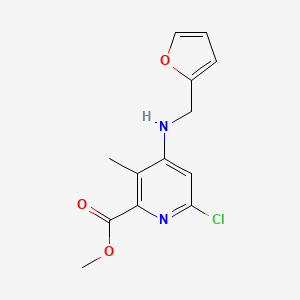
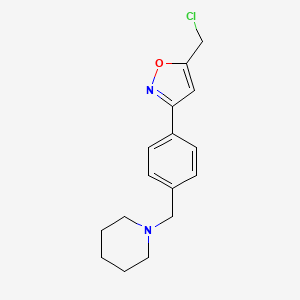
![6-[(Acetyloxy)methyl]-2-methyl-4-oxo-4H-1-benzopyran-3-yl acetate](/img/structure/B11841633.png)
